Home > Products > Screening Compounds P98915 > 17-Hydroxywortmannin
17-Hydroxywortmannin - 58053-83-1

17-Hydroxywortmannin

Catalog Number: EVT-1210335
CAS Number: 58053-83-1
Molecular Formula: C23H26O8
Molecular Weight: 430.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
17β-hydroxy Wortmannin is an analog of wortmannin. It irreversibly binds phosphoinositide 3-kinase (PI3K) and potently blocks fMLP-stimulated respiratory burst in neutrophils (IC50 = 5 nM). 17β-hydroxy Wortmannin inhibits recombinant PI3K and mTOR (IC50 = 2.7 and 193 nM, respectively) and prevents the growth of LNCap prostate cancer cells (IC50 = 1.46 μM). The 17-hydroxyl group has been used to further modify this compound, e.g., by pegylation and conjugation with rapamycin.
Future Directions
  • Development of Novel Derivatives: Continued research on 17-HWT focuses on developing novel derivatives with improved pharmacological properties, such as enhanced stability, solubility, and target specificity []. This includes exploring different ring-opened analogs and pegylated forms, like PWT-458 [, ], to optimize its therapeutic potential.

  • Combination Therapies: Investigating the synergistic effects of 17-HWT and its derivatives in combination with other anticancer agents, such as paclitaxel and bevacizumab [, ], or with targeted therapies, including mTOR inhibitors like Pegylated-Rapamycin (Peg-Rapa) [], represents a promising area of research for enhancing anticancer efficacy.

Wortmannin

Compound Description: Wortmannin is a fungal metabolite known for its potent but non-selective inhibition of phosphoinositide 3-kinases (PI3Ks) []. It acts by covalently binding to the catalytic subunit of PI3K []. Wortmannin exhibits instability and solubility issues, limiting its therapeutic potential [].

Relevance: Wortmannin serves as a structural basis for 17-Hydroxywortmannin and its derivatives. 17-Hydroxywortmannin demonstrates greater potency as a PI3K inhibitor compared to Wortmannin []. The research aims to address the inherent limitations of Wortmannin by developing analogs with improved stability, solubility, and therapeutic index, such as 17-Hydroxywortmannin and its pegylated forms.

Pegylated 17-Hydroxywortmannin (PWT-458)

Compound Description: PWT-458 is a novel, pegylated prodrug of 17-Hydroxywortmannin designed to overcome the inherent limitations of wortmannin, such as instability and toxicity [, ]. It releases 17-Hydroxywortmannin upon in vivo cleavage of its polyethylene glycol (PEG) moiety []. PWT-458 displays potent PI3K inhibition and significant antitumor activity in preclinical models, demonstrating superior efficacy compared to 17-Hydroxywortmannin alone [].

Ring-opened 17-Hydroxywortmannin Analogues

Compound Description: This series of compounds stems from efforts to modify the structure of 17-Hydroxywortmannin for improved properties []. These analogs involve the opening of the reactive furan ring present in 17-Hydroxywortmannin and subsequent modifications with various amine groups []. Some ring-opened analogs, particularly those containing basic amine groups (e.g., compound 13 in the cited study), displayed enhanced PI3K inhibitory potency and greater efficacy in preclinical tumor models compared to 17-Hydroxywortmannin [, ].

Wortmannin-Rapamycin Conjugates

Compound Description: These represent a class of hybrid inhibitors designed to simultaneously target PI3K and the mammalian target of rapamycin (mTOR) pathways, which are often hyperactivated in cancer []. These conjugates link 17-Hydroxywortmannin analogs to rapamycin analogs via a cleavable linker []. Upon hydrolysis in vivo, these conjugates release both potent inhibitors, leading to synergistic anticancer effects []. A specific example, conjugate 7c, demonstrated improved solubility and significantly enhanced antitumor activity in various xenograft models compared to 17-Hydroxywortmannin and rapamycin alone or in combination [].

Additional Related Compounds:

  • 11-Desacetoxywortmannin: This Wortmannin derivative was investigated for its anti-inflammatory properties []. While its relationship to 17-Hydroxywortmannin and PI3K inhibition is not directly discussed in the provided abstracts, it highlights the diverse biological activities within this family of compounds.
Overview

17-Hydroxywortmannin is a potent inhibitor of phosphatidylinositol-3-kinase, a critical enzyme involved in various cellular processes including growth, proliferation, and survival. This compound is derived from wortmannin, a natural product originally isolated from the fungus Penicillium wortmannii. The significance of 17-hydroxywortmannin lies in its ability to selectively inhibit specific isoforms of phosphatidylinositol-3-kinase, making it a valuable tool in biochemical research and potential therapeutic applications.

Source and Classification

17-Hydroxywortmannin is classified as a steroidal lactone. It is structurally related to wortmannin, which is known for its broad-spectrum inhibition of phosphatidylinositol-3-kinase and other kinases. The compound has been sourced from natural fungi and can also be synthesized in the laboratory to meet research needs. Its classification as a kinase inhibitor places it in the category of compounds that modulate signaling pathways critical for cancer and other diseases.

Synthesis Analysis

Methods

The synthesis of 17-hydroxywortmannin typically involves several steps:

  1. Starting Material: The synthesis often begins with wortmannin or its derivatives.
  2. Functionalization: Key reactions include bromination and iodination at specific positions (e.g., C-16) followed by selective reduction and hydrolysis to introduce the hydroxyl group at C-17.
  3. Purification: The products are usually purified using techniques such as column chromatography.

Technical Details

One notable method described for synthesizing 17-hydroxywortmannin involves:

  • Bromination of wortmannin using copper bromide in a mixed solvent system.
  • Subsequent treatment with lithium bromide to achieve epimerization.
  • Final iodination using sodium iodide under microwave conditions, yielding high purity products with confirmed structures through mass spectrometry and nuclear magnetic resonance spectroscopy .
Molecular Structure Analysis

Structure

The molecular formula of 17-hydroxywortmannin is C₂₃H₂₄O₇, featuring a complex structure characterized by multiple rings and functional groups. The compound contains a furan ring that plays a crucial role in its biological activity.

Data

  • Molecular Weight: Approximately 416.43 g/mol
  • Melting Point: Reported melting points range from 224°C to 243°C depending on the synthesis method and purity .
Chemical Reactions Analysis

Reactions

17-Hydroxywortmannin participates in various chemical reactions typical of steroidal compounds:

  • Nucleophilic Substitution: The reactive furan ring can undergo nucleophilic attack by amines, leading to ring-opening reactions.
  • Hydrolysis: Under acidic or basic conditions, the lactone can hydrolyze to yield corresponding carboxylic acids.

Technical Details

The synthesis often includes steps that involve protecting groups for sensitive functional groups, ensuring that selective reactions can occur without unwanted side products. Detailed reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yields .

Mechanism of Action

Process

The primary mechanism of action for 17-hydroxywortmannin involves the inhibition of phosphatidylinositol-3-kinase signaling pathways. By binding to the active site of the enzyme, it prevents the phosphorylation of downstream targets essential for cell survival and proliferation.

Data

The compound exhibits an inhibitory concentration (IC50) of approximately 0.5 nM against phosphatidylinositol-3-kinase, indicating its potency as an inhibitor . This high level of inhibition makes it an important compound for studying cancer biology and potential therapeutic interventions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white solid.
  • Solubility: Soluble in organic solvents such as dichloromethane and ethanol.

Chemical Properties

17-Hydroxywortmannin is sensitive to light and moisture, requiring careful storage conditions to maintain stability. Its reactivity profile suggests potential for further modifications that could enhance its biological activity or selectivity towards different kinase isoforms .

Applications

Scientific Uses

  1. Research Tool: Widely used in studies investigating phosphatidylinositol-3-kinase signaling pathways.
  2. Cancer Therapy: Investigated for its potential use in cancer treatment due to its ability to induce apoptosis in resistant cancer cells .
  3. Drug Development: Serves as a lead compound for developing more selective inhibitors targeting specific isoforms of phosphatidylinositol-3-kinase.
Introduction

Overview of 17-Hydroxywortmannin (17-HW) in Pharmacological Research

17β-Hydroxywortmannin (17-HW), a semi-synthetic derivative of the fungal metabolite wortmannin, has emerged as a potent modulator of phosphatidylinositol 3-kinase (PI3K) and autophagy-related pathways. With an IC₅₀ of 0.5 nM against PI3K, it surpasses the inhibitory activity of its parent compound by approximately tenfold [8]. This irreversible inhibition occurs through covalent modification of Lys-833 in the ATP-binding site of PI3K, altering downstream signaling cascades critical for cancer cell survival [3] [5]. Beyond its role in PI3K pathway suppression, 17-HW demonstrates significant efficacy in rescuing apoptotic sensitivity in therapy-resistant cancers by targeting cytoprotective autophagy—a process where cancer cells recycle cellular components to mitigate therapeutic stress [1] [6]. Its multifaceted mechanism positions 17-HW as both a chemical probe for pathway analysis and a candidate for anticancer therapeutic development.

Historical Context and Discovery

The structural backbone of 17-HW originates from wortmannin, first isolated in 1957 from Penicillium wortmannii [7]. Early pharmacological characterization revealed wortmannin’s irreversible PI3K inhibition but also highlighted limitations such as chemical instability and systemic toxicity. Seminal structure-activity relationship (SAR) studies in the 1990s identified that C17 hydroxylation significantly enhanced both biochemical potency and metabolic stability. Researchers synthesized 17-HW through microbial biotransformation of wortmannin using Streptomyces species, yielding a compound with improved pharmacokinetic properties [7] [8]. This modification preserved the critical electrophilic furan ring (C20-C21) responsible for covalent target binding while reducing non-specific reactivity. The synthesis of radioiodinated derivatives (e.g., 17β-hydroxy-16α-iodo-wortmannin) further expanded its utility as a positron emission tomography (PET) tracer for PI3K expression mapping in tumors [5].

Significance of Autophagy Modulation in Cancer Therapy

Autophagy—a lysosome-mediated recycling pathway—exhibits context-dependent roles in oncology. During cancer progression, autophagy enables tumor cells to survive nutrient deprivation, hypoxia, and genotoxic stress by degrading cellular components into metabolic precursors [4] [9]. Notably, elevated autophagy flux correlates with therapeutic resistance in colorectal, pancreatic, and glioblastoma models [1] [6]. Molecular studies reveal that autophagy proteins (e.g., Beclin-1) directly sequester apoptotic effectors like caspase-8, facilitating their lysosomal degradation and blunting death-receptor signaling [1] [2]. Consequently, autophagy inhibition with agents like 17-HW represents a strategy to counteract these resistance mechanisms. By targeting the PIK3C3-Beclin-1 complex, 17-HW blocks autophagosome formation, thereby increasing intracellular caspase-8 availability and restoring extrinsic apoptosis pathways in resistant cancers [1] [4].

Research Objectives and Scope

  • Mechanistic Elucidation: Analyzing 17-HW’s dual inhibition of PI3K and autophagy regulatory complexes
  • Therapeutic Utility: Evaluating preclinical evidence for 17-HW monotherapy and combination approaches in oncology
  • Chemical Innovation: Reviewing synthetic advances and derivative development to enhance tumor selectivityThe scope excludes clinical safety assessments and dosing regimens, focusing instead on molecular pharmacology and experimental efficacy.

Properties

CAS Number

58053-83-1

Product Name

17-Hydroxywortmannin

IUPAC Name

[(1R,3R,5S,6S,9R,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate

Molecular Formula

C23H26O8

Molecular Weight

430.4 g/mol

InChI

InChI=1S/C23H26O8/c1-10(24)30-13-7-22(2)12(5-6-14(22)25)16-18(13)23(3)15(9-28-4)31-21(27)11-8-29-20(17(11)23)19(16)26/h8,12-15,25H,5-7,9H2,1-4H3/t12-,13+,14-,15+,22-,23-/m0/s1

InChI Key

XLJORQYAOTYVQS-OGCOKEDGSA-N

SMILES

CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C

Synonyms

17β-hydroxy-11-(acetyloxy)-1S,6bR,7,8,9aS,10,11R,11bR-octahydro-1-(methoxymethyl)-9a,11b-dimethyl-3H-furo[4,3,2-de]indeno[4,5-h]-2-benzopyran-3,6,9-trione

Canonical SMILES

CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C

Isomeric SMILES

CC(=O)O[C@@H]1C[C@]2([C@@H](CC[C@@H]2O)C3=C1[C@]4([C@H](OC(=O)C5=COC(=C54)C3=O)COC)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.